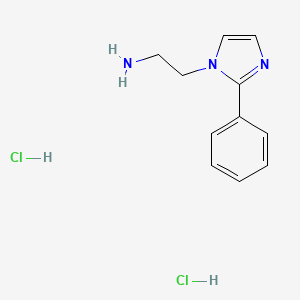
3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O4. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
The mode of action of a compound generally involves its interaction with a biological target, such as a protein or enzyme, leading to a change in the target’s activity. This can result in various downstream effects, depending on the specific pathways that the target is involved in .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The molecular and cellular effects of a compound’s action can vary widely, depending on the specific compound and its mode of action. These effects can range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors, such as temperature, pH, and the presence of other compounds, can influence a compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-Carbamoyl-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic acyl substitution reactions, where it can form stable complexes with enzymes that have nucleophilic active sites . The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and electrostatic interactions, which facilitate the formation of enzyme-substrate complexes and influence the catalytic activity of the enzymes involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been metabolized or degraded. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects of this compound is essential for optimizing its use in therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized through enzymatic reactions that involve oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. The metabolic pathways of this compound are complex and can vary depending on the specific biological system and conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its biological effects. The localization and accumulation of this compound are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitates the formation of the oxazole ring . The reaction conditions often require mild temperatures and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of magnetic nanocatalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds with different functional groups .
Scientific Research Applications
3-Carbamoyl-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Carbamoyl-1,2-oxazole-5-carboxylic acid include:
Oxazole-5-carboxylic acid: A closely related compound with similar chemical properties.
3-Carbamoylisoxazole-5-carboxylic acid: Another derivative with slight structural differences.
5-Isoxazolecarboxylic acid: A compound with a different substitution pattern on the oxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from other similar compounds.
Properties
IUPAC Name |
3-carbamoyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCPWTUSABFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665605 | |
| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251912-77-3 | |
| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)


![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)









